7-Amino-3-bromo-1-cyclopentyl-5-methyl-1,6-naphthyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Amino-3-bromo-1-cyclopentyl-5-methyl-1,6-naphthyridin-2(1H)-one is a synthetic organic compound that belongs to the class of naphthyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-3-bromo-1-cyclopentyl-5-methyl-1,6-naphthyridin-2(1H)-one typically involves multi-step organic reactions. A common approach might include:
Cyclization: Formation of the naphthyridine core through cyclization reactions.
Bromination: Introduction of the bromine atom at the 3-position using brominating agents like N-bromosuccinimide (NBS).
Amination: Introduction of the amino group at the 7-position using amination reactions.
Cyclopentylation: Attachment of the cyclopentyl group through alkylation reactions.
Methylation: Introduction of the methyl group at the 5-position using methylating agents.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the bromine atom to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Amines, thiols, and other nucleophilic reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis to create more complex molecules.
Biology
It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine
Industry
The compound may find applications in the development of new materials, agrochemicals, or other industrial products.
Mechanism of Action
The mechanism of action of 7-Amino-3-bromo-1-cyclopentyl-5-methyl-1,6-naphthyridin-2(1H)-one would depend on its specific biological activity. Generally, such compounds may interact with molecular targets like enzymes, receptors, or DNA, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
7-Amino-3-bromo-1-cyclopentyl-5-methyl-1,6-naphthyridin-2(1H)-one: Similar compounds may include other naphthyridine derivatives with different substituents.
Comparison: The uniqueness of this compound lies in its specific substituents, which may confer unique biological activities or chemical properties.
Properties
Molecular Formula |
C14H16BrN3O |
---|---|
Molecular Weight |
322.20 g/mol |
IUPAC Name |
7-amino-3-bromo-1-cyclopentyl-5-methyl-1,6-naphthyridin-2-one |
InChI |
InChI=1S/C14H16BrN3O/c1-8-10-6-11(15)14(19)18(9-4-2-3-5-9)12(10)7-13(16)17-8/h6-7,9H,2-5H2,1H3,(H2,16,17) |
InChI Key |
POKUXLOQBYKZQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C(=O)N(C2=CC(=N1)N)C3CCCC3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.